2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide
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Overview
Description
. These compounds are characterized by a pyridazine ring substituted by a phenyl group. The triazolo[4,3-b]pyridazine moiety is a fused heterocyclic system that has been of significant interest in medicinal chemistry due to its potential pharmacological activities .
Preparation Methods
The synthesis of 2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide involves multiple steps. One common synthetic route involves the cyclization of hydrazine derivatives with ortho esters to form the triazole ring, followed by further reactions to introduce the pyridazine moiety . The reaction conditions typically involve acid catalysis and refluxing in ethanol . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine moiety can bind to enzyme active sites, inhibiting their activity . This inhibition can disrupt various biological pathways, leading to the compound’s observed pharmacological effects . For example, its anticancer activity may be due to the inhibition of kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide include other triazolo[4,3-b]pyridazine derivatives . These compounds share the same core structure but differ in their substituents, which can significantly affect their pharmacological properties . For instance, N-methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide is another compound with similar structural features but different biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological effects .
Properties
CAS No. |
894064-82-5 |
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Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide |
InChI |
InChI=1S/C15H15N5O/c1-10(2)15(21)17-12-5-3-11(4-6-12)13-7-8-14-18-16-9-20(14)19-13/h3-10H,1-2H3,(H,17,21) |
InChI Key |
KMSVQHFVBGFWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NN3C=NN=C3C=C2 |
solubility |
24 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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